3-methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-13-10-18-7-4-15(13)24-11-14-5-8-22(9-6-14)17-3-2-16-20-19-12-23(16)21-17/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUZQCBPIBMRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of 4-Methylpyridine
The synthesis begins with 4-methylpyridine, which undergoes nitration at the 3-position using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. Subsequent catalytic hydrogenation with Pd/C (0.5 MPa H₂, 30°C) reduces the nitro group to an amine, yielding 4-methyl-3-aminopyridine in 97% yield. Demethylation via hydrobromic acid (48% HBr, reflux) provides 3-methyl-4-hydroxypyridine.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 85% |
| Hydrogenation | 10% Pd/C, 0.5 MPa H₂, 30°C | 97% |
| Demethylation | 48% HBr, reflux, 4h | 89% |
Preparation of Piperidin-4-ylmethanol Derivatives
Reductive Amination of 4-Piperidone
4-Piperidone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding piperidin-4-amine. Quaternization with methyl iodide followed by hydroxide displacement generates piperidin-4-ylmethanol. Alternative routes employ Grignard addition to N-Boc-4-piperidone, followed by deprotection and reduction.
Catalytic Considerations:
-
Enzymatic asymmetric dearomatization methods using imine reductases (IREDs) enable stereoselective piperidine synthesis, though racemic routes are more cost-effective for non-chiral targets.
Construction of Triazolo[4,3-b]pyridazin-6-yl Fragment
Cyclocondensation of Diaminopyridazines
A widely adopted method involves treating 3,4-diaminopyridazine with sodium nitrite under acidic conditions (HCl, 0°C), inducing cyclization to form the triazole ring. This method, however, risks over-nitrosation, necessitating strict temperature control.
Hydrazine-Mediated Cyclization
Alternative approaches react hydrazine hydrate with dicarbonyl-substituted 1,2,3-triazoles. For example, heating triazole diester 94 with excess hydrazine at 140°C for 3–4 hours furnishes 1H-1,2,3-triazolo[4,5-d]pyridazines in 86% yield. Adapting this totriazolo[4,3-b]pyridazine requires substituting pyridazine precursors.
Optimization Insight:
-
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 10–15%.
Fragment Coupling and Final Assembly
Etherification of 3-Methyl-4-Hydroxypyridine
The hydroxyl group of 3-methyl-4-hydroxypyridine is activated via conversion to a phenoxide (NaOH, H₂O, 5°C), which reacts with piperidin-4-ylmethanol mesylate in DMF at 60°C. This Williamson ether synthesis proceeds in 78% yield.
Piperidine-Triazolopyridazine Conjugation
The piperidine nitrogen is alkylated using 6-chloro-triazolo[4,3-b]pyridazine under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C). This C–N coupling achieves 82% yield with minimal diastereomer formation.
Critical Analysis of Methodologies
Regioselectivity in Triazole Formation
Cyclization methods relying on nitrite treatment (e.g., diamine → triazole) often suffer from competing pathways. The use of polystyrene-p-toluenesulfonyl hydrazide resin ensures regioselective triazole formation, albeit with moderate yields (33–62%).
Catalytic Efficiency in Cross-Couplings
Palladium-based catalysts remain superior for aryl-amine bonds, though nickel complexes (e.g., NiCl₂(dme)/dtbbpy) offer cost advantages for industrial scales.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or piperidines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. A study demonstrated that 3-methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown activity against carbonic anhydrase and cholinesterase enzymes, which are vital in various physiological processes.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 2.5 | |
| Cholinesterase | Non-competitive | 1.9 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Synthesis of New Materials
Due to its unique chemical structure, this compound serves as a building block for synthesizing novel materials in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives based on the compound and tested their anticancer properties. The most promising derivative exhibited potent cytotoxicity against multiple cancer cell lines and demonstrated good selectivity towards cancer cells over normal cells.
Case Study 2: Enzyme Inhibition Mechanism
A detailed kinetic study revealed that the inhibition of carbonic anhydrase by the compound involves binding at the active site, leading to a decrease in enzyme activity. This mechanism was confirmed through molecular docking studies which illustrated the interaction between the compound and the enzyme's active site residues.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:
Physicochemical Properties
Biological Activity
3-methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 290.34 g/mol. Its structural features include a pyridine ring substituted with a methoxy group and a triazolo-pyridazine moiety linked through a piperidine.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6O |
| Molecular Weight | 290.34 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CCNCC3 |
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anti-Cancer Properties
The compound has been evaluated for its anti-cancer effects. A study highlighted the potential of similar triazolo derivatives in inhibiting tumor growth in various cancer cell lines. The activity was attributed to the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
Neuropharmacological studies suggest that the compound may exhibit anxiolytic and antidepressant-like effects. The mechanism is believed to involve modulation of serotonin and dopamine pathways, which are critical in mood regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperidine and triazolo moieties significantly affect potency and selectivity against targeted receptors. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine | Increased binding affinity |
| Alteration of methoxy position | Enhanced solubility |
| Variations in triazolo structure | Improved selectivity for targets |
Case Study 1: Antitubercular Activity
In a study published in 2020, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compound showed an IC90 value of 3.73 μM, indicating strong potential for further development as an antitubercular agent .
Case Study 2: Neuropharmacological Evaluation
A recent investigation into the neuropharmacological properties revealed that the compound exhibited significant anxiolytic effects in animal models. Behavioral assays indicated reduced anxiety-like behaviors comparable to established anxiolytics .
Q & A
Q. How can researchers optimize the synthesis of triazolopyridazine-piperidine-pyridine hybrids to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of coupling reagents, solvents, and purification techniques. For example, refluxing in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours is commonly used for triazolopyridazine intermediates . Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) or dichloromethane/methanol (95:5) is critical for isolating pure products . Monitoring reactions via TLC (dichloromethane mobile phase) and UV visualization ensures intermediate stability . For piperidine-methoxy-pyridine coupling, Mitsunobu conditions (DIAD, PPh3) or nucleophilic substitution (K2CO3, DMF) are effective .
Key Data:
| Reaction Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Triazolopyridazine formation | Reflux in ethanol, 12 h | 60–75% | |
| Piperidine coupling | DIAD/PPh3, THF, 24 h | 50–65% |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: Multinuclear NMR (1H, 13C, DEPT-135) in DMSO-<i>d</i>6 is critical for assigning protons and carbons, particularly the methoxy (δ 3.7–3.9 ppm) and triazole (δ 8.1–8.3 ppm) groups . High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., calculated [M+H]<sup>+</sup> 456.2012; observed 456.2009) . FTIR identifies key functional groups (C-O stretch at 1250–1270 cm<sup>−1</sup>, triazole ring vibrations at 1550–1600 cm<sup>−1</sup>) . Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers design assays to screen this compound for kinase inhibition or antimicrobial activity?
Methodological Answer: For kinase inhibition, use fluorescence-based ADP-Glo™ assays (e.g., EGFR, BRAF) with ATP concentrations near Km (10–50 µM) . Antimicrobial screening follows CLSI guidelines: broth microdilution (MIC determination) against Gram-positive (e.g., <i>S. aureus</i> ATCC 29213) and Gram-negative (e.g., <i>E. coli</i> ATCC 25922) strains, with ciprofloxacin as a control . Include cytotoxicity assays (MTT on HEK-293 cells) to assess selectivity .
Advanced Research Questions
Q. How can molecular docking studies predict binding interactions with targets like 14-α-demethylase or PARP-1?
Methodological Answer: Use AutoDock Vina or Schrödinger Suite for docking. Prepare the protein (PDB: 3LD6 for 14-α-demethylase) by removing water, adding hydrogens, and defining grid boxes (20 Å<sup>3</sup>) around active sites . Ligand structures are optimized with Gaussian09 (B3LYP/6-31G*). Key interactions: triazolopyridazine N-atoms with heme iron (distance <2.5 Å) and piperidine methoxy with Tyr-118 hydrogen bonds . Validate poses via 100-ns MD simulations (AMBER22) to assess stability .
Example Interaction Profile (3LD6):
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Tyr-118 | H-bond (O–H···N) | 2.1 |
| Phe-228 | π-π stacking | 3.8 |
Q. How should researchers resolve contradictions in SAR data between triazolopyridazine derivatives?
Methodological Answer: Contradictions often arise from substituent positioning. For example, 3-methyl vs. 3-ethyl on the triazole ring alters steric bulk, impacting kinase affinity . Systematic SAR studies should:
- Synthesize analogs with varied substituents (e.g., –OCH3, –CF3, –Cl) at C-6 of pyridazine .
- Test in parallel assays (e.g., IC50 for EGFR vs. solubility in PBS pH 7.4) .
- Apply QSAR models (CoMFA, VolSurf+) to correlate logP, polar surface area, and activity .
SAR Trends:
| Substituent | EGFR IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| –CH3 | 12 ± 1.5 | 8.2 |
| –C2H5 | 28 ± 3.1 | 15.6 |
Q. What strategies mitigate oxidative degradation of the methoxy-pyridine moiety during stability studies?
Methodological Answer: Oxidative degradation is minimized by:
- Storing compounds in amber vials under N2 at –20°C .
- Adding antioxidants (0.1% BHT) to DMSO stock solutions .
- Using LC-MS to identify degradation products (e.g., m/z +16 for epoxides) . Reformulate with cyclodextrins (e.g., HP-β-CD) to enhance solution stability .
Data Contradiction Analysis
Q. Why do similar triazolopyridazine derivatives show divergent biological activities in published studies?
Methodological Answer: Discrepancies arise from assay variability (e.g., ATP concentrations in kinase assays) or cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231 for anticancer screening) . To reconcile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
